molecular formula C3H7NO2S B096097 3-Amino-2-sulfanylpropanoic acid CAS No. 17617-04-8

3-Amino-2-sulfanylpropanoic acid

Cat. No.: B096097
CAS No.: 17617-04-8
M. Wt: 121.16 g/mol
InChI Key: FHNLXNKFRGMOPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-2-sulfanylpropanoic acid (C₃H₇NO₂S) is a small molecule with a molecular weight of 121.15 g/mol that features carboxylic acid, primary amine, and sulfanyl (thiol) functional groups on a short aliphatic carbon chain . This structure makes it a valuable multifunctional reagent and biochemical building block for research applications. The presence of both amine and carboxylic acid groups allows this molecule to be readily incorporated into larger peptide or compound structures, while the reactive thiol group is available for further conjugation or complexation . The sulfanyl group can participate in disulfide bond formation, act as a metal-chelating agent, or serve as a site for specific biochemical interactions. Researchers can leverage these properties in various fields, including the development of novel chemical probes, the synthesis of modified peptides, and the creation of functionalized materials where water solubility is a key requirement, provided by the polar sulfonate-like characteristics . As a thiol-containing amino acid derivative, its mechanism of action in research settings may involve interactions with enzyme active sites or modulation of redox processes, similar to related compounds like 3-mercaptopropionic acid, which is a known inhibitor of glutamate decarboxylase . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

17617-04-8

Molecular Formula

C3H7NO2S

Molecular Weight

121.16 g/mol

IUPAC Name

3-amino-2-sulfanylpropanoic acid

InChI

InChI=1S/C3H7NO2S/c4-1-2(7)3(5)6/h2,7H,1,4H2,(H,5,6)

InChI Key

FHNLXNKFRGMOPW-UHFFFAOYSA-N

SMILES

C(C(C(=O)O)S)N

Canonical SMILES

C(C(C(=O)O)S)N

Origin of Product

United States

Scientific Research Applications

Biological Applications

1. Neuropharmacology:
3-Amino-2-sulfanylpropanoic acid acts as a competitive inhibitor of glutamate decarboxylase, which can lead to increased levels of glutamate in the brain. This property makes it relevant in studying convulsant activity and neurological disorders. Research indicates that it has a higher potency and faster onset of action compared to other known inhibitors like allylglycine .

2. Antioxidant Properties:
The compound exhibits antioxidant activity, which can be beneficial in protecting cells from oxidative stress. This property is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a crucial role.

Industrial Applications

1. Nanotechnology:
this compound is utilized in the synthesis of hydrophilic gold nanoparticles. The affinity of gold for sulfur ligands allows for the effective stabilization of nanoparticles, which are essential in various biomedical applications such as drug delivery systems and imaging agents .

2. Polymer Chemistry:
The compound can be esterified with polyols to create thiol-based polymer cross-linking agents. These materials are important in the development of advanced materials with specific mechanical properties for applications in coatings, adhesives, and sealants .

Case Study 1: Neuropharmacological Research
In a study investigating the effects of this compound on seizure activity, researchers found that administration led to increased convulsions in animal models. This highlighted its potential use as a tool for studying epilepsy and other seizure disorders.

Case Study 2: Nanoparticle Development
A research team utilized this compound to synthesize gold nanoparticles for targeted drug delivery systems. The study demonstrated that these nanoparticles could effectively deliver therapeutic agents to specific cells while minimizing side effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 3-amino-2-sulfanylpropanoic acid, highlighting differences in functional groups, physical properties, and applications:

Compound Name Molecular Formula Functional Groups Molecular Weight (g/mol) Key Properties/Applications Hazards (GHS Classification)
This compound C₃H₇NO₂S -NH₂ (C3), -SH (C2) 121.16 Synthetic intermediate; potential enzyme inhibitor. Limited commercial availability. Not explicitly reported; inferred hazards include skin/eye irritation (analogous to cysteine).
Cysteine (2-Amino-3-sulfanylpropanoic acid) C₃H₇NO₂S -NH₂ (C2), -SH (C3) 121.16 Proteinogenic amino acid; antioxidant; disulfide bond formation in proteins. H315 (skin irritation), H319 (eye irritation) .
3-(2-Aminoethylsulfanyl)-2-methylpropanoic acid C₆H₁₃NO₂S -NH₂ (ethyl chain), -SH (C3), -CH₃ (C2) 163.24 Laboratory chemical; used in organic synthesis. H302 (oral toxicity), H315 (skin irritation), H319 (eye irritation), H335 (respiratory tract) .
(S)-2-Amino-3-(3-nitrophenyl)propanoic acid C₉H₁₀N₂O₄ -NH₂ (C2), -NO₂ (aromatic ring) 210.19 Research use; nitroaromatic analog for drug discovery (e.g., enzyme inhibitors). Limited safety data; likely mutagenic due to nitro group .
2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid C₉H₉I₂NO₃ -NH₂ (C2), -OH (aromatic), -I (x2) 432.99 Thyroid hormone analog; research applications in endocrinology. No explicit data; iodine content may pose environmental hazards .

Key Structural and Functional Differences:

This positional shift may limit its role in disulfide bond formation but enhance its utility in chelating agents .

Substituent Effects: Aromatic Derivatives: Compounds like (S)-2-amino-3-(3-nitrophenyl)propanoic acid introduce nitro groups, enhancing electrophilicity and enabling interactions with aromatic-binding enzyme pockets . Halogenated Derivatives: The diiodophenyl variant () demonstrates how halogenation increases molecular weight and hydrophobicity, favoring membrane permeability in drug design.

Safety Profiles: Sulfhydryl-containing compounds (e.g., cysteine, this compound) share risks of skin/eye irritation. However, derivatives with nitro or halogen groups pose additional hazards, such as mutagenicity or environmental persistence .

Q & A

Q. What are the optimal synthetic routes for 3-amino-2-sulfanylpropanoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves thiolation of precursor amino acids. For example, analogous compounds like (2S)-2-amino-3-(6-fluoropyridin-3-yl)propanoic acid are synthesized via nucleophilic substitution or coupling reactions under inert atmospheres (e.g., N₂) . Optimize pH (6.5–7.5) to stabilize the thiol group and minimize oxidation. Purification via reversed-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) ensures high purity. Monitor intermediates using LC-MS to confirm stepwise modifications .

Q. How can researchers characterize the structural and spectroscopic properties of this compound?

  • Methodological Answer : Employ ¹H/¹³C NMR (D₂O or DMSO-d6) to confirm stereochemistry and thiol proton resonance (~1.5–2.5 ppm). IR spectroscopy identifies S-H stretches (~2550 cm⁻¹) and carboxylate C=O (~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ = 150.04 for C₃H₇NO₂S). Computational tools like Gaussian09 with B3LYP/6-31G* basis sets predict vibrational modes and electronic properties .

Q. What safety protocols are critical when handling thiol-containing compounds like this compound?

  • Methodological Answer : Thiols are prone to oxidation and emit toxic gases (e.g., H₂S) under acidic conditions. Use fume hoods , inert gas blankets (N₂/Ar), and reducing agents (e.g., DTT) to stabilize the -SH group. Personal protective equipment (PPE) includes nitrile gloves, safety goggles, and lab coats. Store at –20°C under nitrogen to prevent dimerization. Emergency procedures for spills: neutralize with 10% sodium bicarbonate and adsorb with vermiculite .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in enzyme binding studies?

  • Methodological Answer : Use molecular docking (AutoDock Vina) with PDB structures (e.g., cysteine proteases) to simulate ligand-receptor interactions. Parameterize the thiol group’s partial charges using AM1-BCC in Open Babel. MD simulations (GROMACS, CHARMM36 force field) assess stability of hydrogen bonds between the thiol and catalytic cysteine residues. Validate predictions with SPR (surface plasmon resonance) to measure binding kinetics (KD, kon/koff) .

Q. What strategies resolve contradictions in reported biological activity data for thiol-modified amino acids?

  • Methodological Answer : Conduct systematic reviews (PRISMA guidelines) to aggregate data from heterogeneous studies. For example, discrepancies in IC₅₀ values for enzyme inhibition may arise from assay conditions (pH, temperature). Replicate key experiments under standardized protocols (e.g., 25°C, pH 7.4, 1 mM DTT). Meta-analyses (RevMan software) quantify effect sizes and heterogeneity (I² statistic). Cross-validate with orthogonal assays (e.g., fluorescence quenching vs. calorimetry) .

Q. How can isotopic labeling of this compound improve metabolic pathway tracing?

  • Methodological Answer : Synthesize ³⁵S- or ¹³C-labeled analogs via custom isotope services (e.g., using H₂³⁴S in thiolation steps). In metabolic studies (e.g., cancer cell lines), track incorporation into glutathione or thioredoxin pathways using LC-MS/MS (MRM mode). Quantify isotopic enrichment with Skyline software. Compare labeled vs. unlabeled compound distribution in tissue homogenates via autoradiography or MALDI imaging .

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